molecular formula C7H5ClN2O4 B1381282 Methyl 2-chloro-3-nitropyridine-4-carboxylate CAS No. 1379302-09-6

Methyl 2-chloro-3-nitropyridine-4-carboxylate

Cat. No.: B1381282
CAS No.: 1379302-09-6
M. Wt: 216.58 g/mol
InChI Key: IKVUHYWOJCHEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a nitro group, a chloro group, and a carboxylate ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chloro-4-pyridinecarboxylate, followed by esterification. The nitration step typically requires the use of nitric acid and sulfuric acid as reagents, while the esterification can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of amino derivatives.

    Ester Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-nitropyridine-4-carboxylate involves its ability to participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The chloro group can be substituted by nucleophiles, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-3-nitropyridine-4-carboxylate is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 2-chloro-3-nitropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVUHYWOJCHEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-3-nitropyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-3-nitropyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-3-nitropyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-chloro-3-nitropyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-3-nitropyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-3-nitropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.